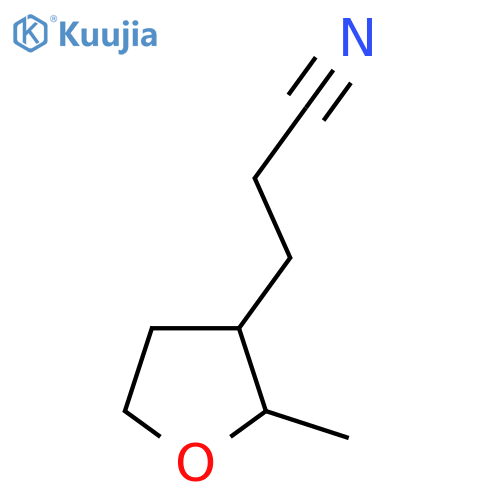Cas no 2228635-91-2 (3-(2-methyloxolan-3-yl)propanenitrile)

2228635-91-2 structure
商品名:3-(2-methyloxolan-3-yl)propanenitrile
3-(2-methyloxolan-3-yl)propanenitrile 化学的及び物理的性質
名前と識別子
-
- 3-(2-methyloxolan-3-yl)propanenitrile
- 2228635-91-2
- EN300-1797713
-
- インチ: 1S/C8H13NO/c1-7-8(3-2-5-9)4-6-10-7/h7-8H,2-4,6H2,1H3
- InChIKey: SEGOAHAZCSZLJC-UHFFFAOYSA-N
- ほほえんだ: O1CCC(CCC#N)C1C
計算された属性
- せいみつぶんしりょう: 139.099714038g/mol
- どういたいしつりょう: 139.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 33Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
3-(2-methyloxolan-3-yl)propanenitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1797713-10.0g |
3-(2-methyloxolan-3-yl)propanenitrile |
2228635-91-2 | 10g |
$6697.0 | 2023-05-23 | ||
| Enamine | EN300-1797713-0.5g |
3-(2-methyloxolan-3-yl)propanenitrile |
2228635-91-2 | 0.5g |
$1495.0 | 2023-09-19 | ||
| Enamine | EN300-1797713-1.0g |
3-(2-methyloxolan-3-yl)propanenitrile |
2228635-91-2 | 1g |
$1557.0 | 2023-05-23 | ||
| Enamine | EN300-1797713-10g |
3-(2-methyloxolan-3-yl)propanenitrile |
2228635-91-2 | 10g |
$6697.0 | 2023-09-19 | ||
| Enamine | EN300-1797713-2.5g |
3-(2-methyloxolan-3-yl)propanenitrile |
2228635-91-2 | 2.5g |
$3051.0 | 2023-09-19 | ||
| Enamine | EN300-1797713-1g |
3-(2-methyloxolan-3-yl)propanenitrile |
2228635-91-2 | 1g |
$1557.0 | 2023-09-19 | ||
| Enamine | EN300-1797713-5g |
3-(2-methyloxolan-3-yl)propanenitrile |
2228635-91-2 | 5g |
$4517.0 | 2023-09-19 | ||
| Enamine | EN300-1797713-5.0g |
3-(2-methyloxolan-3-yl)propanenitrile |
2228635-91-2 | 5g |
$4517.0 | 2023-05-23 | ||
| Enamine | EN300-1797713-0.25g |
3-(2-methyloxolan-3-yl)propanenitrile |
2228635-91-2 | 0.25g |
$1432.0 | 2023-09-19 | ||
| Enamine | EN300-1797713-0.05g |
3-(2-methyloxolan-3-yl)propanenitrile |
2228635-91-2 | 0.05g |
$1308.0 | 2023-09-19 |
3-(2-methyloxolan-3-yl)propanenitrile 関連文献
-
1. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
-
Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
2228635-91-2 (3-(2-methyloxolan-3-yl)propanenitrile) 関連製品
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
